molecular formula C25H34O5 B13442672 (16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione

(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione

Katalognummer: B13442672
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: OEUDZQUSPHZPPO-LIILDAOESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is likely used in various medical and scientific applications due to its structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. Common synthetic routes may include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups to enhance stability and activity.

    Esterification: Formation of ester bonds to modify solubility and bioavailability.

Industrial Production Methods

Industrial production of this compound would involve large-scale chemical synthesis, often using batch reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key steps might include:

    Purification: Using techniques like crystallization or chromatography.

    Quality Control: Ensuring the final product meets regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Typical reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Including acids, bases, or transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione has various applications in scientific research, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Potential therapeutic uses, such as anti-inflammatory or hormonal treatments.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of (16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets, such as receptors or enzymes. It may modulate signaling pathways, leading to changes in gene expression, protein activity, or cellular behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Prednisolone: A corticosteroid with anti-inflammatory properties.

    Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressant effects.

    Hydrocortisone: A naturally occurring steroid hormone used in various medical treatments.

Uniqueness

(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione may have unique properties, such as specific receptor affinity, metabolic stability, or therapeutic efficacy, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C25H34O5

Molekulargewicht

414.5 g/mol

IUPAC-Name

[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C25H34O5/c1-5-22(28)30-14-21(27)25(29)15(2)12-20-18-7-6-16-13-17(26)8-10-23(16,3)19(18)9-11-24(20,25)4/h8,10,13,15,18-20,29H,5-7,9,11-12,14H2,1-4H3/t15-,18+,19-,20-,23-,24-,25-/m0/s1

InChI-Schlüssel

OEUDZQUSPHZPPO-LIILDAOESA-N

Isomerische SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C)O

Kanonische SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.